2-(Chloromethyl)-3-fluoropyridine structure and properties
2-(Chloromethyl)-3-fluoropyridine structure and properties
An In-depth Technical Guide to 2-(Chloromethyl)-3-fluoropyridine: Structure, Properties, and Synthetic Utility
This guide provides a comprehensive technical overview of 2-(Chloromethyl)-3-fluoropyridine, a key heterocyclic building block for researchers in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not abundant in public literature, this document synthesizes information from established chemical principles and closely related analogues to offer expert insights into its properties, reactivity, and potential applications.
Core Molecular Structure and Foundational Concepts
2-(Chloromethyl)-3-fluoropyridine is a bifunctional pyridine derivative possessing two distinct reactive centers. Its structure marries the unique electronic properties of a fluorine-substituted aromatic ring with the versatile reactivity of a benzylic-type chloride. This combination makes it a valuable synthon for introducing the 3-fluoropyridine moiety into more complex molecular architectures, a common strategy in modern drug design to enhance metabolic stability and binding affinity.[1]
The core structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 3-position with a fluorine atom. The electron-withdrawing nature of both the ring nitrogen and the fluorine atom significantly influences the electron density of the aromatic system and the reactivity of the chloromethyl group.
Molecular Identification
| Identifier | Value | Source |
| Molecular Formula | C₆H₅ClFN | [2] |
| Molecular Weight | 145.56 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(N=C1)CCl)F | [2] |
| InChI | InChI=1S/C6H5ClFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | [2] |
| InChIKey | VACDDNDGSMRWPV-UHFFFAOYSA-N | [2] |
| CAS Number | 151336-02-0 |
Physicochemical & Spectroscopic Profile
Precise, experimentally-derived data for 2-(Chloromethyl)-3-fluoropyridine are limited. The following properties are based on predictions and analysis of analogous structures, providing a reliable profile for experimental design.
Table of Physicochemical Properties
| Property | Predicted Value | Notes |
| Density | 1.31±0.1 g/cm³ | Predicted value based on computational models. |
| Boiling Point | 185.4±35.0 °C at 760 mmHg | Predicted value; similar to related compounds like 2-chloro-4-fluoro-3-methylpyridine.[3] |
| pKa | 1.81±0.10 | Predicted value; the pyridine nitrogen is weakly basic due to electron-withdrawing substituents.[3] |
| LogP | 1.4 | The predicted octanol-water partition coefficient suggests moderate lipophilicity.[2] |
Anticipated Spectroscopic Characteristics
A. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two methylene protons.
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Aromatic Region (δ 7.0-8.5 ppm): The protons at positions 4, 5, and 6 will appear in this region. The proton at C6, adjacent to the nitrogen, is expected to be the most downfield. All signals will exhibit complex splitting due to H-H and H-F couplings.
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Methylene Protons (δ ~4.8 ppm): The -CH₂Cl protons are expected to appear as a singlet or a narrow doublet due to a small potential coupling with the fluorine at C3 (⁴JHF). This chemical shift is significantly downfield due to the deshielding effects of the adjacent chlorine atom and the pyridine ring. For comparison, the methylene protons in 2-(Chloromethyl)pyridine hydrochloride appear at δ 5.245 ppm.[4]
B. ¹³C NMR Spectroscopy The carbon spectrum will be characterized by the significant influence of the fluorine substituent, which induces large carbon-fluorine coupling constants (JCF).
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C3 (Carbon bearing Fluorine): Expected to show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz).
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C2 and C4: Will exhibit smaller two-bond coupling constants (²JCF ≈ 15-25 Hz).
-
C-Cl Methylene Carbon: Expected around δ 45-50 ppm.
C. Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 145.
-
Isotopic Pattern: A prominent M+2 peak at m/z 147, with approximately one-third the intensity of the M+ peak, is a definitive characteristic due to the natural abundance of the ³⁷Cl isotope.[5]
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Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine radical (M-35) to give a fragment at m/z 110, or the loss of the entire chloromethyl radical (M-49) to give the 3-fluoropyridinyl cation at m/z 96.
D. Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands corresponding to its functional groups.
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~3050-3100 cm⁻¹: Aromatic C-H stretching.
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~2930-2960 cm⁻¹: Aliphatic C-H stretching of the CH₂ group.
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~1580-1610 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1200-1250 cm⁻¹: C-F stretching, a strong and characteristic band.[6]
-
~700-800 cm⁻¹: C-Cl stretching.
Chemical Reactivity and Mechanistic Pathways
The utility of 2-(Chloromethyl)-3-fluoropyridine as a synthetic intermediate stems from its dual reactivity. The primary reactive site is the chloromethyl group, which is highly susceptible to nucleophilic attack. A secondary, less favorable reaction pathway involves nucleophilic substitution at the fluorine-bearing carbon.
A. Nucleophilic Substitution (Sₙ2) at the Chloromethyl Group
The C-Cl bond in the chloromethyl group is analogous to a benzylic halide. It is activated towards Sₙ2 displacement by the electron-withdrawing pyridine ring, which stabilizes the transition state. This is the most common and synthetically useful reaction pathway for this class of compounds.
Mechanism: This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, leading to the displacement of the chloride leaving group in a single, concerted step.
Caption: Sₙ2 reaction at the chloromethyl group.
Experimental Considerations:
-
Nucleophiles: A wide range of soft and hard nucleophiles are effective, including amines, thiols, alkoxides, cyanides, and azides.
-
Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation but not the nucleophile, accelerating the reaction rate.
-
Temperature: Reactions typically proceed readily at or slightly above room temperature.
B. Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at the C3 position is generally not as activated towards nucleophilic aromatic substitution (SₙAr) as halogens at the C2 or C4 positions. However, under forcing conditions or with very strong nucleophiles, this pathway can be observed. The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex.
Causality Behind Reactivity Choices: For selective functionalization, the Sₙ2 pathway at the chloromethyl group is overwhelmingly favored due to the lower activation energy of displacing a chloride from an sp³-hybridized carbon compared to disrupting the aromaticity of the ring to displace fluoride from an sp²-hybridized carbon. To achieve substitution at the C3 position, the more reactive chloromethyl group would likely need to be transformed or protected first.
Proposed Synthetic Strategy
A robust synthesis of 2-(Chloromethyl)-3-fluoropyridine can be logically designed from commercially available precursors using well-established transformations. The following multi-step pathway represents a viable and scalable approach.
Caption: Proposed synthetic workflow for 2-(Chloromethyl)-3-fluoropyridine.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a proposed methodology based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 2-Methyl-3-fluoropyridine from 2-Methyl-3-aminopyridine This transformation is based on the Balz-Schiemann reaction or related Sandmeyer-type fluorination.
-
Diazotization: Dissolve 2-methyl-3-aminopyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) or hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Fluorination: If using HBF₄, the intermediate diazonium tetrafluoroborate salt can be isolated and thermally decomposed. Alternatively, in a one-pot Sandmeyer-type procedure using HCl, the diazonium solution can be added to a solution containing a fluoride source.[7]
-
Work-up: Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane). Purify by distillation or column chromatography.
Step 2: Chlorination of 2-Methyl-3-fluoropyridine This step involves the free-radical chlorination of the methyl group.
-
Reaction Setup: Dissolve 2-methyl-3-fluoropyridine (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichlorobenzene.
-
Chlorination: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq) or sulfuryl chloride (SO₂Cl₂) (1.05 eq).
-
Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN, and heat the mixture under reflux. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After completion, cool the reaction mixture, wash with an aqueous solution of sodium bisulfite (to quench excess chlorinating agent) and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Applications in Drug Development and Agrochemicals
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] 2-(Chloromethyl)-3-fluoropyridine is an exemplary building block that facilitates this strategy.
The 3-fluoropyridine scaffold is present in numerous advanced drug candidates and agrochemicals. The primary role of 2-(Chloromethyl)-3-fluoropyridine is to serve as a handle for covalently linking this desirable scaffold to other molecular fragments through its highly reactive chloromethyl group.
Caption: General application as a synthetic building block.
This Sₙ2 reaction allows for the facile creation of ether, thioether, or amine linkages, providing a robust and modular approach to exploring structure-activity relationships (SAR) in drug discovery programs.
Safety, Handling, and Storage
As a reactive halogenated heterocyclic compound, 2-(Chloromethyl)-3-fluoropyridine must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. It is potentially lachrymatory. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
References
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Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(21), 5184. [Link]
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
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SpectraBase. 2-Chloro-3-fluoropyridine - MS (GC) Spectrum. [Link]
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Chemsrc. CAS#:951652-82-7 | 2-Chloro-5-(chloromethyl)-3-fluoropyridine. [Link]
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PubChem. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. [Link]
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ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorine in Chemical Synthesis: A Look at 2,3-Difluoro-5-chloropyridine. [Link]
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